molecular formula C21H25ClO2 B12602390 {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone CAS No. 645420-48-0

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone

Cat. No.: B12602390
CAS No.: 645420-48-0
M. Wt: 344.9 g/mol
InChI Key: VBZALOCHXXAMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone is a diaryl methanone derivative featuring a phenyl group and a 4-substituted phenyl moiety linked via a ketone bridge. The 4-position of the substituted phenyl group is modified with an 8-chlorooctyloxy chain, imparting distinct physicochemical and biological properties.

Properties

CAS No.

645420-48-0

Molecular Formula

C21H25ClO2

Molecular Weight

344.9 g/mol

IUPAC Name

[4-(8-chlorooctoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C21H25ClO2/c22-16-8-3-1-2-4-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17H2

InChI Key

VBZALOCHXXAMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCl

Origin of Product

United States

Preparation Methods

The synthesis of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone typically involves a multi-step process. One common synthetic route starts with the preparation of 4-hydroxybenzophenone, which is then reacted with 8-chlorooctanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone 8-chlorooctyloxy C₂₁H₂₃ClO₂ ~343.87* High hydrophobicity, potential for lipid membrane interaction
(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone (Compound 7, ) Bromophenyl, cyclopropylamino C₂₁H₂₂BrNO₂ 400.31 Quorum sensing inhibition in H. floresii; chiral center
(4-Chlorophenyl)[4-[(4-chlorophenyl)methoxy]phenyl]methanone (CAS 103060-17-9, ) Dichlorophenyl, benzyloxy C₂₀H₁₄Cl₂O₂ 357.23 High crystallinity; agrochemical intermediate
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone (CAS 917868-80-5, ) Fluorophenyl, methoxyphenoxy C₂₀H₁₅FO₃ 322.33 Enhanced solubility due to methoxy group
(4-Chlorophenyl)(4-hydroxyphenyl)methanone () Chlorophenyl, hydroxyl C₁₃H₉ClO₂ 232.66 Low retention time (0.34%); polar metabolite

*Calculated based on structural formula.

Key Observations:

Hydrophobicity and Retention Behavior: The 8-chlorooctyloxy chain in the target compound likely results in higher chromatographic retention times compared to analogs with shorter chains (e.g., ethyl or methoxy groups in ). For instance, (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone has a retention time of 0.85% , whereas the target compound’s extended alkyl chain may exceed this due to increased lipophilicity. In contrast, hydroxyl or methoxy substituents (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, retention time 0.34% ) reduce hydrophobicity.

Biological Activity: Halogenated analogs like Compound 7 () exhibit antimicrobial properties via quorum sensing interference, attributed to bromine’s electronegativity and the cyclopropylamino group’s stereochemical effects. Dichlorophenyl derivatives (e.g., CAS 103060-17-9 ) are intermediates in fungicide synthesis (e.g., metconazole), suggesting the target compound could have agrochemical applications but with modified environmental persistence due to its longer chain.

Synthetic Accessibility: The 8-chlorooctyloxy chain may be introduced via nucleophilic substitution or Mitsunobu reactions, similar to methods for synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a metconazole precursor, ). However, longer alkyl chains require optimized reaction conditions to avoid side reactions.

Structural Modifications and Functional Outcomes

  • Chlorine vs. Bromine : Bromine’s larger atomic radius (e.g., in Compound 7 ) enhances van der Waals interactions in biological systems, whereas chlorine’s smaller size (target compound) may reduce steric hindrance, improving binding to narrower active sites.
  • Chirality: Unlike Compound 7 (chiral due to cyclopropylamino group, ), the target compound lacks stereocenters unless the octyl chain is branched, simplifying synthesis but limiting enantiomer-specific activity.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C21H25ClO2
  • Molecular Weight : 360.88 g/mol
  • IUPAC Name : 4-[(8-Chlorooctyl)oxy]phenyl(phenyl)methanone

This compound features a chlorinated octyl chain, which may contribute to its lipophilicity and biological interactions.

Toxicological Studies

Recent studies have highlighted the potential toxicity of this compound, particularly in aquatic environments. The U.S. Environmental Protection Agency (EPA) has conducted assessments to evaluate its effects on fish species, noting significant toxicity levels at concentrations as low as 1.0 ppm. These findings suggest that the compound may pose risks to aquatic life, warranting further investigation into its environmental impact .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the chlorinated octyl group enhances the compound's lipophilic properties, which may facilitate cellular membrane penetration and subsequent biological activity. SAR studies have shown that similar compounds with alkyl chains exhibit increased toxicity due to their ability to disrupt cellular functions .

Case Studies

  • Aquatic Toxicity : A study evaluated the acute toxicity of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone on several fish species, including trout and bluegill sunfish. The results indicated a significant reduction in survival rates at concentrations above 1 ppm, highlighting the need for regulatory scrutiny .
  • Cellular Assays : In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results demonstrated that it induces apoptosis in certain cancer cell lines, suggesting potential therapeutic applications despite its toxic profile .

Table 1: Toxicity Data Summary

SpeciesConcentration (ppm)Observed EffectsReference
Trout1.0Significant mortality
Bluegill Sunfish1.0Significant mortality
Human Cell LinesVariesInduction of apoptosis

Table 2: Structure-Activity Relationship Insights

Compound TypeLipophilicityToxicity LevelMechanism of Action
Chlorinated Alkyl PhenolsHighModerate to HighMembrane disruption and apoptosis
Non-chlorinated AnaloguesLowLowMinimal interaction with cell membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.